3-Chloro-4-formylbenzoic acid
CAS No.: 58588-59-3
Cat. No.: VC21083495
Molecular Formula: C8H5ClO3
Molecular Weight: 184.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58588-59-3 |
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Molecular Formula | C8H5ClO3 |
Molecular Weight | 184.57 g/mol |
IUPAC Name | 3-chloro-4-formylbenzoic acid |
Standard InChI | InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) |
Standard InChI Key | STTXUSSNIZOQGV-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)Cl)C=O |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)C=O |
Introduction
Chemical Identity and Basic Properties
3-Chloro-4-formylbenzoic acid is identified by the CAS registry number 58588-59-3 and possesses distinctive structural and physical properties that make it valuable in chemical research and applications.
Molecular Structure and Identifiers
The compound features a benzoic acid core with strategic functional group modifications that influence its reactivity and applications. Table 1 presents the key identifiers and structural information.
Table 1: Key Identifiers and Structural Information
Parameter | Value |
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IUPAC Name | 3-chloro-4-formylbenzoic acid |
CAS Registry Number | 58588-59-3 |
Molecular Formula | C₈H₅ClO₃ |
Molecular Weight | 184.57 g/mol |
InChI | InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) |
InChI Key | STTXUSSNIZOQGV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)C=O |
LogP | 1.85070 |
The molecular structure features a benzoic acid backbone with a chlorine atom at position 3 and a formyl (aldehyde) group at position 4 . This arrangement of functional groups creates a compound with distinctive chemical reactivity patterns.
Physical Properties
The physical properties of 3-Chloro-4-formylbenzoic acid contribute to its handling characteristics and potential applications. These properties are influenced by the presence of both the chloro and formyl functional groups.
Table 2: Physical Properties
Property | Value |
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Physical State | Solid at room temperature |
Melting Point | Approximately 245°C |
Boiling Point | 332.6°C at 760 mmHg |
Density | Approximately 1.3 g/cm³ |
Solubility | Limited solubility in water; soluble in organic solvents |
The compound's relatively high melting and boiling points suggest significant intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group and dipole-dipole interactions from the chloro and formyl substituents .
Synthesis Methods
Several methods have been developed for the synthesis of 3-Chloro-4-formylbenzoic acid, each with distinctive advantages and limitations.
Laboratory Synthesis Routes
One common approach to synthesizing 3-Chloro-4-formylbenzoic acid involves the bromination of 3-chloro-4-methylbenzoic acid followed by conversion to the corresponding aldehyde. This conversion is typically achieved through treatment with silver nitrate in a mixture of ethanol and water.
The synthetic route can be summarized as follows:
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Bromination of 3-chloro-4-methylbenzoic acid
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Conversion of the brominated intermediate to the aldehyde using silver nitrate
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Purification to obtain the final product
This method highlights the versatility of halogenated aromatic compounds in organic synthesis and provides a relatively straightforward approach to obtaining the target compound.
Alternative Synthesis Methods
Alternative methods for synthesizing related formylbenzoic acid derivatives may provide insights into potential routes for 3-Chloro-4-formylbenzoic acid synthesis. For instance, the synthesis of 4-formylbenzoic acid has been reported using 3-amino-4-hydroxymethylbenzophenone and potassium nitrate as reactants .
While this specific method is for a related compound, similar approaches might be adapted for 3-Chloro-4-formylbenzoic acid synthesis by incorporating appropriate chlorination steps or starting from properly chlorinated precursors.
Chemical Reactivity and Reactions
The reactivity of 3-Chloro-4-formylbenzoic acid is largely determined by its three functional groups: the carboxylic acid, the formyl group, and the chloro substituent.
Reactivity of Functional Groups
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Carboxylic Acid Group: Participates in typical carboxylic acid reactions including esterification, amidation, and salt formation.
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Formyl Group: The aldehyde functionality is susceptible to nucleophilic addition reactions, condensation reactions, and oxidation/reduction processes.
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Chloro Substituent: Acts as a potential site for nucleophilic aromatic substitution reactions, especially under catalyzed conditions.
Key Reaction Types
Based on its structure, 3-Chloro-4-formylbenzoic acid can undergo several important reaction types:
Table 3: Key Reaction Types
Reaction Type | Description | Potential Reagents |
---|---|---|
Esterification | Formation of esters via the carboxylic acid group | Alcohols with acid catalysts |
Aldehyde Condensations | Reactions at the formyl group | Amines, hydrazines, hydroxylamines |
Oxidation | Conversion of the formyl group to carboxylic acid | Potassium permanganate, chromium trioxide |
Reduction | Conversion of formyl to hydroxymethyl | Sodium borohydride, lithium aluminum hydride |
Nucleophilic Substitution | Replacement of the chloro group | Nucleophiles under appropriate conditions |
The presence of multiple functional groups creates opportunities for selective reactions and multistep transformations, making this compound valuable in complex synthetic sequences.
Applications in Chemical Research and Industry
3-Chloro-4-formylbenzoic acid serves as an important building block in various chemical applications, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Applications
One of the most significant applications of 3-Chloro-4-formylbenzoic acid is in the synthesis of potential retinoid X receptor (RXR) selective agonists, which have applications in the treatment of T-cell lymphoma . The compound's structure makes it particularly valuable as a precursor in these syntheses.
Research indicates that derivatives of 3-Chloro-4-formylbenzoic acid have been evaluated for their ability to bind to retinoid receptors, which play crucial roles in cellular processes such as differentiation and apoptosis. The strategic positioning of the chloro and formyl groups allows for specific interactions with target receptors.
Organic Synthesis Applications
As a bifunctional reagent, 3-Chloro-4-formylbenzoic acid serves as a versatile intermediate in the synthesis of more complex molecules. Its utility stems from the ability to selectively modify each functional group, allowing for sequential transformations in multistep syntheses.
The compound can serve as a precursor for:
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Heterocyclic compounds
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Conjugated systems
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Functionalized benzoic acid derivatives
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Specialty polymers
Comparison with Related Compounds
Understanding the properties of 3-Chloro-4-formylbenzoic acid in relation to structurally similar compounds provides valuable context for evaluating its unique characteristics and potential applications.
Structural Analogs
Table 4: Comparison with Structural Analogs
Compound | CAS Number | Molecular Weight | Key Structural Difference | Comparative Reactivity |
---|---|---|---|---|
3-Chloro-4-formylbenzoic acid | 58588-59-3 | 184.57 g/mol | Reference compound | Reference reactivity |
4-Formylbenzoic acid | 619-66-9 | 150.13 g/mol | Lacks chloro group | Less reactive in substitution reactions |
4-Chloro-2-formylbenzoic acid | 4657-56-1 | 184.57 g/mol | Chloro at position 4, formyl at position 2 | Different electronic effects and steric environment |
3-Chloro-4-fluorobenzoic acid | 403-16-7 | 174.56 g/mol | Contains fluoro instead of formyl group | Lacks aldehyde reactivity |
The absence of certain functional groups in the analogs results in distinct reactivity profiles. For instance, 4-Formylbenzoic acid lacks the chloro group, making it less reactive in certain substitution reactions. Similarly, the presence of a fluoro group instead of a formyl group in 3-Chloro-4-fluorobenzoic acid significantly alters the compound's chemical behavior and applications .
Functional Differences
The positioning of functional groups on the benzoic acid backbone has significant implications for reactivity and biological activity:
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4-Chloro-2-formylbenzoic acid features the formyl group at position 2, creating different electronic effects and steric environments compared to 3-Chloro-4-formylbenzoic acid.
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4-Formylbenzoic acid lacks the chloro substituent, which reduces its electrophilicity and alters its pattern of reactivity in nucleophilic substitution reactions .
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3-Chloro-4-fluorobenzoic acid contains a fluoro group instead of a formyl group, eliminating aldehyde-type reactivity while introducing the unique properties associated with carbon-fluorine bonds .
These structural differences translate into distinct applications, with each compound finding utility in specific synthetic contexts or biological investigations.
Current Research Trends and Future Directions
Research involving 3-Chloro-4-formylbenzoic acid continues to evolve, with several promising directions emerging in recent studies.
Recent Research Findings
Current research has explored the potential of 3-Chloro-4-formylbenzoic acid derivatives as retinoid receptor modulators, with implications for treating conditions such as T-cell lymphoma . The unique structural features of this compound make it particularly valuable for developing selective ligands for nuclear receptors.
Studies employing mammalian two-hybrid assays have demonstrated that modifications to the basic structure can significantly enhance biological activity, with some derivatives showing binding efficiencies several times higher than standard compounds.
Emerging Applications
Emerging applications for 3-Chloro-4-formylbenzoic acid include:
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Development of targeted cancer therapeutics
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Creation of molecular probes for studying cellular signaling pathways
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Design of novel materials with specific electronic or optical properties
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Exploration of catalytic applications in organic synthesis
The dual functionality of the compound, with both electron-withdrawing and reactive groups, creates opportunities for innovative applications in fields ranging from medicinal chemistry to materials science.
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